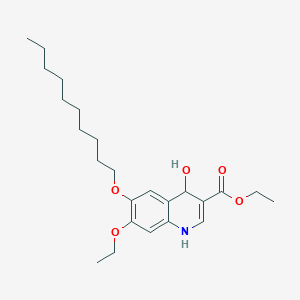
beta-Cellobiosyl Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Cellobiosyl Azide: is a chemical compound derived from cellobiose, a disaccharide consisting of two glucose molecules linked by a beta-1,4-glycosidic bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Cellobiosyl Azide can be synthesized through the reaction of cellobiose with azide reagents. One common method involves the use of beta-D-cellobiosyl fluoride as an activated monomer in the presence of organic solvents, which facilitates the oligomerization reactions by eliminating hydrogen fluoride . Another method includes the regioselective oxidation of unprotected 1-4 linked glucans followed by azidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Cellobiosyl Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the S_N2 reaction, where it acts as a nucleophile.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Click Chemistry: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN_3) or potassium azide (KN_3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride (LiAlH_4) or palladium on carbon (Pd/C) with hydrogen gas.
Click Chemistry: Copper(I) bromide (CuBr) and propargyl alcohol in the presence of a base.
Major Products:
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Click Chemistry: Triazoles.
Applications De Recherche Scientifique
Beta-Cellobiosyl Azide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of hydrogels and other materials with specific mechanical properties.
Mécanisme D'action
The mechanism of action of beta-Cellobiosyl Azide primarily involves its reactivity as an azide group. The azide group can undergo various chemical transformations, such as nucleophilic substitution and click chemistry, to form new compounds with desired properties. These reactions often involve the formation of stable triazole rings, which can enhance the stability and functionality of the resulting molecules .
Comparaison Avec Des Composés Similaires
- Beta-D-Glucosyl Azide
- Beta-D-Maltosyl Azide
- Beta-D-Maltotriosyl Azide
- Beta-D-Maltotetraosyl Azide
Comparison: Beta-Cellobiosyl Azide is unique due to its specific beta-1,4-glycosidic linkage between two glucose units, which imparts distinct chemical properties compared to other azide derivatives of oligosaccharides. This unique structure allows for specific interactions and reactivity patterns that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C12H21N3O10 |
|---|---|
Poids moléculaire |
367.31 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-azido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H21N3O10/c13-15-14-11-8(21)7(20)10(4(2-17)23-11)25-12-9(22)6(19)5(18)3(1-16)24-12/h3-12,16-22H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
Clé InChI |
FJOYNMRZUBUGGP-QRZGKKJRSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)N=[N+]=[N-])CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=[N+]=[N-])CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)

![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)


![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)
